molecular formula C8H8F3NO3 B13342677 1-(2-hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

1-(2-hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B13342677
M. Wt: 223.15 g/mol
InChI Key: ZOTUAURJAINELF-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a unique organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrrole ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyrrole ring.

Scientific Research Applications

1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)-4-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    1-(2-Hydroxyethyl)-4-(difluoromethyl)-1H-pyrrole-3-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.

    1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-imidazole-3-carboxylic acid: Similar structure with an imidazole ring instead of a pyrrole ring.

Uniqueness: The presence of the trifluoromethyl group in 1-(2-hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and stability, which are not observed in its analogs. This makes it particularly valuable in applications requiring enhanced membrane permeability and metabolic stability .

Properties

Molecular Formula

C8H8F3NO3

Molecular Weight

223.15 g/mol

IUPAC Name

1-(2-hydroxyethyl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)6-4-12(1-2-13)3-5(6)7(14)15/h3-4,13H,1-2H2,(H,14,15)

InChI Key

ZOTUAURJAINELF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1CCO)C(F)(F)F)C(=O)O

Origin of Product

United States

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